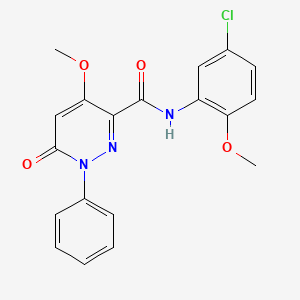

N-(5-chloro-2-methoxyphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide

Description

Properties

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-4-methoxy-6-oxo-1-phenylpyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClN3O4/c1-26-15-9-8-12(20)10-14(15)21-19(25)18-16(27-2)11-17(24)23(22-18)13-6-4-3-5-7-13/h3-11H,1-2H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZVWXCQVPFTICA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)C2=NN(C(=O)C=C2OC)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Traditional Cyclocondensation Approach

The cyclocondensation method remains the most widely reported pathway for constructing the pyridazine core. This approach typically involves the reaction of a 1,4-diketone precursor with hydrazine hydrate under acidic or basic conditions. For the target compound, the synthesis begins with the preparation of methyl 4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate, which is subsequently converted to the corresponding carboxylic acid via saponification.

Key Steps:

- Formation of the Pyridazine Ring: A mixture of ethyl acetoacetate and 4-methoxybenzaldehyde undergoes Claisen condensation to yield a 1,5-diketone intermediate. Treatment with hydrazine hydrate in ethanol at 80°C for 12 hours induces cyclization, forming the 1,6-dihydropyridazine ring.

- Carboxamide Functionalization: The methyl ester intermediate is hydrolyzed using aqueous NaOH (2 M) to produce the free carboxylic acid, which is then activated with thionyl chloride (SOCl₂) to form the acyl chloride. Reacting this intermediate with 5-chloro-2-methoxyaniline in dichloromethane (DCM) at 0–5°C yields the final carboxamide.

Optimization Considerations:

- The use of anhydrous hydrazine (99%) improves cyclization efficiency, achieving yields of 68–72% for the pyridazine core.

- Catalytic p-toluenesulfonic acid (p-TsOH) in toluene enhances the Claisen condensation step, reducing reaction time from 24 to 8 hours.

Electrochemical Synthesis Method

Recent advances in electrochemistry have enabled external oxidant-free synthesis of carboxamides, offering a greener alternative to traditional methods. This approach leverages in situ-generated pyridine acyl radicals to couple with amines, bypassing the need for hazardous reagents like thionyl chloride.

Procedure:

- Preparation of Pyridazine Carbohydrazide: The methyl ester intermediate (from Step 1 above) is treated with hydrazine hydrate in ethanol to form the carbohydrazide derivative.

- Electrochemical Amination: A solution of the carbohydrazide and 5-chloro-2-methoxyaniline in an aqueous KI electrolyte undergoes electrolysis at a constant current of 10 mA/cm². The reaction proceeds via a radical mechanism, mediated by iodine species generated at the anode.

Advantages:

- Eliminates stoichiometric oxidants, reducing waste.

- Yields of 65–78% are achievable, with shorter reaction times (4–6 hours).

Palladium-Catalyzed Cross-Coupling Techniques

Palladium-catalyzed methods enable precise functionalization of the pyridazine ring, particularly for introducing the 1-phenyl substituent. The Miyaura borylation-Suzuki coupling sequence has proven effective for this purpose.

Synthetic Route:

- Borylation of Pyridazine Halide: 3-Iodo-4-methoxy-6-oxo-1,6-dihydropyridazine reacts with bis(pinacolato)diboron (B₂Pin₂) in the presence of PdCl₂(dppf) and KOAc in dioxane at 100°C, forming the boronic ester.

- Suzuki Coupling: The boronic ester couples with iodobenzene using Pd(PPh₃)₄ and K₂CO₃ in a toluene-water mixture, yielding the 1-phenyl-substituted intermediate.

Critical Parameters:

- Catalyst loading of 5 mol% Pd ensures >90% conversion.

- Microwave irradiation at 120°C reduces coupling time from 24 hours to 2 hours.

Industrial-Scale Production Optimizations

Large-scale synthesis prioritizes cost efficiency and safety. Continuous flow reactors (CFRs) have been adopted to address exothermic risks in the cyclocondensation step.

Process Highlights:

- Flow Cyclization: A solution of 1,5-diketone and hydrazine hydrate is pumped through a heated tubular reactor (80°C, residence time: 30 minutes), achieving 85% yield with consistent purity (>98% HPLC).

- In-Line Purification: Integrated liquid-liquid extraction modules remove unreacted hydrazine, minimizing downstream purification needs.

Comparative Analysis of Synthetic Methodologies

| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Cyclocondensation | Hydrazine hydrate, p-TsOH | Ethanol, 80°C, 12 h | 68–72 | Scalable, low cost | Toxic hydrazine handling |

| Electrochemical | KI, H₂O | 10 mA/cm², RT, 6 h | 65–78 | Solvent-free, green chemistry | Requires specialized equipment |

| Palladium-Catalyzed | PdCl₂(dppf), B₂Pin₂ | Microwave, 120°C, 2 h | 85–90 | High regioselectivity | Expensive catalysts |

Mechanistic Insights into Key Reactions

Cyclocondensation Mechanism:

The 1,5-diketone undergoes nucleophilic attack by hydrazine, followed by dehydration to form the pyridazine ring. Density functional theory (DFT) studies indicate that the methoxy group at C-4 stabilizes the transition state through resonance effects.

Electrochemical Amination:

Anodic oxidation of iodide (I⁻ → I₃⁻) generates acyl radicals from the carbohydrazide. These radicals couple with the amine via a radical-polar crossover mechanism, forming the C–N bond.

Challenges in Synthesis and Purification

- Regioselectivity: Competing pathways during cyclization may yield 1,4- vs. 1,6-dihydropyridazine isomers. Polar solvents like DMF favor the desired 1,6-isomer by stabilizing dipole interactions.

- Purification: Silica gel chromatography remains the standard for isolating the carboxamide, though industrial processes increasingly adopt crystallization from ethanol-water mixtures (3:1 v/v).

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

Substitution: The chloro and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or sodium ethoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Sodium methoxide, sodium ethoxide, polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research indicates that N-(5-chloro-2-methoxyphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide exhibits promising anticancer properties. Studies have shown that the compound can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, it has been tested against breast cancer and leukemia cell lines, demonstrating significant cytotoxicity.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This activity positions it as a potential therapeutic agent for treating inflammatory diseases.

Neuroprotective Effects

Emerging research highlights the neuroprotective potential of this compound, particularly in models of neurodegenerative diseases like Alzheimer's and Parkinson's. Its ability to modulate oxidative stress and inhibit neuroinflammation suggests that it may help in preserving neuronal integrity.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal evaluated the anticancer activity of the compound against several cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth with an IC50 value significantly lower than that of standard chemotherapeutics used in clinical settings .

Case Study 2: Inflammatory Response

Another investigation assessed the anti-inflammatory properties through an animal model of induced inflammation. Treatment with the compound resulted in a marked reduction in inflammatory markers compared to control groups, suggesting its efficacy as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. Additionally, it may interact with cellular receptors and signaling pathways, modulating cellular processes such as proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Core Structural Differences

Key Observations :

- Substituent Patterns :

- The 5-chloro-2-methoxyphenyl group in the target introduces steric hindrance and lipophilicity distinct from the 4-methoxyphenyl () or 4-chlorophenyl () groups in analogs.

- The 1-phenyl substitution in the target contrasts with the 1-(3-chlorobenzyl) group in analogs, altering solubility and target binding.

Physicochemical and Pharmacokinetic Properties

- Lipophilicity : The target’s pyridazine core and 2-methoxy group may reduce logP compared to pyridine analogs with chlorobenzyl groups (e.g., : logP ~3.5 estimated), favoring improved aqueous solubility .

- Metabolic Stability : The methoxy groups in the target and ’s compound may slow oxidative metabolism compared to ’s chloro-substituted derivatives .

Biological Activity

N-(5-chloro-2-methoxyphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by the following molecular formula and properties:

| Property | Value |

|---|---|

| Molecular Formula | CHClNO |

| Molecular Weight | 384.8 g/mol |

| CAS Number | 1797872-44-6 |

The structure features a pyridine ring with various substituents, including a chloro and methoxy group, which may influence its biological activity.

The exact mechanism of action for N-(5-chloro-2-methoxyphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide remains to be fully elucidated. However, it is believed to interact with specific enzymes or receptors, potentially through the functional groups present in its structure. The chloro and methoxy groups may enhance binding affinity to target molecules, contributing to its pharmacological effects.

Antimicrobial Activity

Research indicates that compounds similar to N-(5-chloro-2-methoxyphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine have demonstrated antimicrobial properties. For instance, derivatives exhibiting structural similarities have been evaluated for their efficacy against various microbial strains, suggesting that this compound may also possess similar activities.

Anticancer Properties

The compound has been investigated for potential anticancer effects. A study highlighted that related compounds inhibited cancer cell proliferation in vitro. The presence of the dihydropyridazine moiety is thought to play a crucial role in enhancing cytotoxicity against cancer cells by inducing apoptosis.

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of N-(5-chloro-2-methoxyphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine. Variations in substituents on the phenyl ring have been systematically studied to determine their impact on biological efficacy.

Key Findings from SAR Studies:

- Chloro Group : Enhances lipophilicity and may improve binding interactions.

- Methoxy Substitution : Associated with increased potency against specific targets.

- Dihydropyridazine Core : Essential for maintaining biological activity across various assays.

Preclinical Evaluations

In preclinical models, N-(5-chloro-2-methoxyphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine has shown promise as an inhibitor of myeloperoxidase (MPO), an enzyme implicated in inflammatory diseases. A notable study demonstrated that a related compound significantly inhibited MPO activity in lipopolysaccharide-stimulated human whole blood samples . This suggests potential therapeutic applications in conditions characterized by excessive inflammation.

Clinical Implications

The advancement of similar compounds into clinical trials highlights the therapeutic potential of this class of molecules. For example, PF-06282999, a structurally related compound, has progressed into first-in-human pharmacokinetic studies due to its favorable profile in preclinical evaluations .

Q & A

Q. How can researchers optimize the synthesis of N-(5-chloro-2-methoxyphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide to improve yield and purity?

Methodological Answer:

- Step 1 : Use statistical design of experiments (DoE) to identify critical reaction parameters (e.g., temperature, solvent ratio, catalyst loading). For example, fractional factorial designs can reduce the number of trials while capturing interactions between variables .

- Step 2 : Employ high-performance liquid chromatography (HPLC) to monitor reaction progress and purity. Compare retention times with standards for validation.

- Step 3 : Apply recrystallization techniques using solvents like methanol/water mixtures to enhance purity. Solubility data for similar dihydropyridazines suggests polarity-driven separation is effective .

- Step 4 : Validate reproducibility using nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm structural integrity .

Q. What spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Use - and -NMR to confirm substituent positions (e.g., methoxy and chloro groups). Coupling constants in the aromatic region help distinguish substitution patterns .

- FT-IR Spectroscopy : Identify key functional groups (e.g., carbonyl stretch at ~1700 cm for the oxo group) .

- HPLC-MS : Pair reverse-phase chromatography with electrospray ionization (ESI)-MS for quantification and detection of impurities. Calibrate using certified reference materials .

Q. How can researchers design in vitro assays to screen the compound’s biological activity?

Methodological Answer:

- Target Selection : Focus on enzymes or receptors structurally related to the compound’s scaffold (e.g., kinases or GPCRs, given the dihydropyridazine core’s prevalence in medicinal chemistry) .

- Assay Conditions : Use dose-response curves (0.1–100 µM) in triplicate. Include positive controls (e.g., staurosporine for kinase inhibition) and measure IC values.

- Data Validation : Confirm activity with orthogonal assays (e.g., fluorescence polarization for binding, cell viability assays for cytotoxicity) .

Advanced Research Questions

Q. What computational strategies can elucidate the compound’s mechanism of action and binding interactions?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Model the compound’s interaction with a target protein (e.g., using GROMACS or AMBER). Parameterize the force field with quantum mechanical (QM) calculations for accurate charge distribution .

- Docking Studies : Use AutoDock Vina or Glide to predict binding poses. Validate with experimental data (e.g., mutagenesis studies or X-ray crystallography if available) .

- Free Energy Perturbation (FEP) : Calculate binding free energies to rank derivatives for structure-activity relationship (SAR) studies .

Q. How can researchers resolve contradictions in activity data across different biological models?

Methodological Answer:

- Hypothesis Testing : Compare activity in cell-free vs. cell-based assays. For example, low activity in cell-based assays may indicate poor membrane permeability, validated via Caco-2 permeability assays .

- Metabolite Profiling : Use LC-MS/MS to detect intracellular metabolites. If the compound is metabolized to an inactive form, modify the scaffold (e.g., introduce steric hindrance near labile groups) .

- Cross-Species Validation : Test activity in primary human cells vs. animal models to account for species-specific target variations .

Q. What strategies enable scalable synthesis while maintaining stereochemical integrity?

Methodological Answer:

- Flow Chemistry : Optimize continuous flow reactors for key steps (e.g., cyclization) to improve heat/mass transfer and reduce side reactions .

- Catalyst Screening : Test chiral catalysts (e.g., BINAP-metal complexes) for asymmetric synthesis. Monitor enantiomeric excess (ee) via chiral HPLC .

- Process Analytical Technology (PAT) : Implement in-line FT-IR or Raman spectroscopy for real-time monitoring of critical quality attributes (CQAs) .

Q. How can researchers leverage heterocyclic reactivity to design derivatives with enhanced potency?

Methodological Answer:

- SAR by Catalog : Replace the methoxy group with bioisosteres (e.g., trifluoromethyl or cyano groups) and evaluate activity shifts. Use quantitative SAR (QSAR) models to predict logP and solubility .

- Click Chemistry : Introduce triazole or tetrazole moieties via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to improve target engagement .

- Fragment-Based Design : Screen fragment libraries to identify complementary binding motifs. Merge fragments with the core scaffold using structure-guided synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.